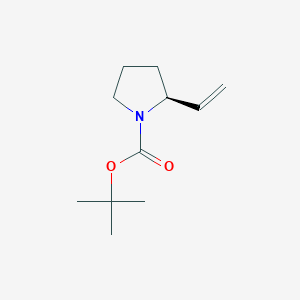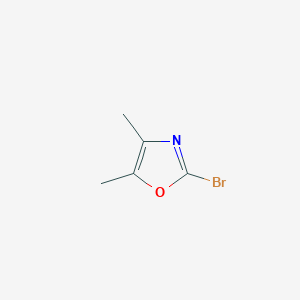
2-amino-4-methyl-2-(trifluoromethyl)pentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Drug Synthesis
The structural modification and synthesis of organotin(IV) complexes using amino acetate functionalized Schiff base derivatives, including similar compounds to 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid, have been explored for their anticancer properties. These complexes demonstrated significant cytotoxic activity against a variety of human tumor cell lines, suggesting their potential application in developing novel anticancer drugs (Basu Baul et al., 2009).
Electrochemical Properties and Energy Storage
Derivatives of isoleucine, closely related to this compound, have been investigated for their influence on the electrochemical properties and pseudocapacitance performance of conductive polymer films. This research highlights the potential of such derivatives in enhancing the electrochemical performance of materials for supercapacitors, pointing towards their utility in energy storage applications (Kowsari et al., 2018).
Biofuels Production
Research on microbial fermentation processes has explored the production of pentanol isomers from amino acid substrates, including compounds structurally akin to this compound. Through metabolic engineering, these studies aim to enhance the yield and titer of biofuels, demonstrating the potential of such amino acids in renewable energy technologies (Cann & Liao, 2009).
Protein Engineering
The incorporation of fluorinated amino acids into proteins, specifically targeting molecules like this compound, has been explored to investigate the effects of such substitutions on protein structure and function. This research is crucial for the development of novel proteins with enhanced stability or altered biological activity, which could have applications in therapeutic and industrial enzymes (Wang, Tang, & Tirrell, 2003).
Asymmetric Synthesis and Drug Design
Efficient enantioselective synthesis methods for producing fluorinated amino acids, similar to this compound, have been developed for application in drug design. These compounds serve as bioisosteres for traditional amino acid moieties, offering potential for creating drugs with improved pharmacokinetic properties (Jiang, Qin, & Qing, 2003).
Propriétés
IUPAC Name |
2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c1-4(2)3-6(11,5(12)13)7(8,9)10/h4H,3,11H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDLDBAPMHIAHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)(C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B172935.png)
![(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B172937.png)


